5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one
Overview
Description
5,7-Dimethylpyrido[2,3-d]pyrimidin-4(3H)-one is an organic compound with the molecular formula C9H9N3O2 . It is used in research and has been referenced in various studies .
Synthesis Analysis
The synthesis of 5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one involves several steps. One method involves the reaction with phosphoric acid and phosphorus pentoxide at 130℃ . Other methods involve reactions at 200℃ and 100℃ . Further reactions with trichlorophosphate and phosphorus pentoxide in dimethyl sulfoxide at 20℃ have also been reported .
Molecular Structure Analysis
The molecular structure of 5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one consists of a pyrido[2,3-d]pyrimidin-4(3H)-one core with two methyl groups attached at the 5 and 7 positions .
Chemical Reactions Analysis
The chemical reactions involving 5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one are diverse. For instance, it can undergo S-alkylation under phase transfer conditions to produce exclusive and selective S-alkylated products .
Scientific Research Applications
Anticancer Agents
Field
Application Summary
Pyrido[2,3-d]pyrimidines have been identified as potential anticancer agents. They have a broad spectrum of activities, including antitumor .
Methods of Application
These compounds are often designed and synthesized to inhibit specific cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Results/Outcomes
The study covered different cancer targets and their signaling pathways, mechanism of action and structure–activity relationship of pyrido[2,3-d]pyrimidine derivatives as inhibitors of the above-mentioned targets .
Epidermal Growth Factor Receptor Inhibitors
Field
Application Summary
Certain derivatives of pyrido[2,3-d]pyrimidines have been synthesized and studied for their potential as epidermal growth factor receptor (EGFR) inhibitors .
Methods of Application
The compounds were designed based on molecular docking studies, which positioned Erlotinib and the target compounds into the active site of the EGFR to determine the probable binding model .
Results/Outcomes
Of all the target compounds, 4-[2-(1-piperidyl)carbonylmethoxylphenthio]- 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine demonstrated the most potent antitumor activity. Several of the target compounds exhibited moderate antitumor activity .
Antibacterial Agents
Field
Application Summary
Pyrido[2,3-d]pyrimidines have been found to exhibit antibacterial activities .
Methods of Application
These compounds are often designed and synthesized to inhibit specific bacterial targets .
Results/Outcomes
The study covered different bacterial targets, their signaling pathways, mechanism of action and structure–activity relationship of pyrido[2,3-d]pyrimidine derivatives as inhibitors of the above-mentioned targets .
CNS Depressive Agents
Field
Application Summary
Pyrido[2,3-d]pyrimidines have been found to exhibit CNS depressive activities .
Methods of Application
These compounds are often designed and synthesized to inhibit specific targets in the central nervous system .
Results/Outcomes
The study covered different CNS targets, their signaling pathways, mechanism of action and structure–activity relationship of pyrido[2,3-d]pyrimidine derivatives as inhibitors of the above-mentioned targets .
Anticonvulsant Agents
Application Summary
Pyrido[2,3-d]pyrimidines have been found to exhibit anticonvulsant activities .
Results/Outcomes
Antipyretic Agents
Field
Application Summary
Pyrido[2,3-d]pyrimidines have been found to exhibit antipyretic activities .
Methods of Application
These compounds are often designed and synthesized to inhibit specific targets in the body that cause fever .
Results/Outcomes
The study covered different targets, their signaling pathways, mechanism of action and structure–activity relationship of pyrido[2,3-d]pyrimidine derivatives as inhibitors of the above-mentioned targets .
Safety And Hazards
properties
IUPAC Name |
5,7-dimethyl-3H-pyrido[2,3-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-5-3-6(2)12-8-7(5)9(13)11-4-10-8/h3-4H,1-2H3,(H,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGAGILTAOQBPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)NC=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20419837 | |
Record name | 5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20419837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one | |
CAS RN |
1913-72-0 | |
Record name | 5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20419837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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